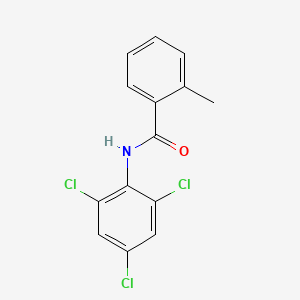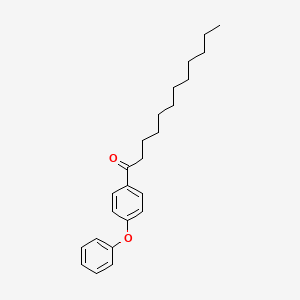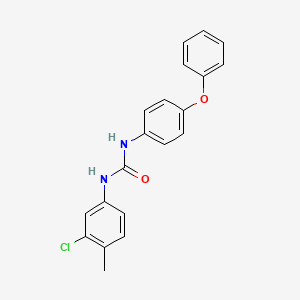
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone is a chemical compound that belongs to the class of pyrazinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone typically involves the chlorination of a cyclohexyl-substituted pyrazinone precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination reactions with optimized reaction conditions to ensure high yield and purity. The process would include steps for purification and isolation of the final product.
化学反応の分析
Types of Reactions
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazinones with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and could be studied for its potential as a drug candidate.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
3,5-dichloro-2(1H)-pyrazinone: Lacks the cyclohexyl group.
1-cyclohexyl-2(1H)-pyrazinone: Lacks the chlorine atoms.
3-chloro-1-cyclohexyl-2(1H)-pyrazinone: Has only one chlorine atom.
Uniqueness
3,5-dichloro-1-cyclohexyl-2(1H)-pyrazinone is unique due to the presence of both chlorine atoms and the cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
87486-36-0 |
|---|---|
分子式 |
C10H12Cl2N2O |
分子量 |
247.12 g/mol |
IUPAC名 |
3,5-dichloro-1-cyclohexylpyrazin-2-one |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChIキー |
BERXBWSTMOGSCG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=C(N=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)











